Aluminum palmitate is derived from palmitic acid, which is prevalent in both animal and plant fats. Palmitic acid, also known as hexadecanoic acid, has a 16-carbon chain and is commonly found in palm oil, butter, and dairy products . The formation of aluminum palmitate involves the reaction between aluminum salts and palmitic acid or its derivatives. This compound falls under the classification of fatty acyls and is recognized as a lipid-like molecule .
The synthesis of aluminum palmitate can be achieved through various methods, primarily involving the reaction between aluminum salts and sodium or potassium salts of palmitic acid. A notable method includes:
This process allows for the production of aluminum palmitate in a controlled manner, ensuring uniformity in the resulting compound.
Aluminum palmitate has a complex molecular structure characterized by its long hydrocarbon chains derived from palmitic acid. The IUPAC name for aluminum palmitate is bis(hexadecanoyloxy)alumanyl hexadecanoate. The structure can be represented by the following key features:
Aluminum palmitate can participate in various chemical reactions, particularly those involving hydrolysis or thermal degradation. Key reactions include:
These reactions are essential for understanding the stability and reactivity of aluminum palmitate in different environments.
The mechanism of action for aluminum palmitate primarily relates to its role as an emulsifying agent in various formulations. When used in cosmetic or pharmaceutical applications, it facilitates the mixing of oil and water phases due to its amphiphilic nature—having both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties.
Aluminum palmitate exhibits several notable physical and chemical properties:
These properties make aluminum palmitate suitable for various applications where stability and compatibility with other ingredients are crucial.
Aluminum palmitate finds applications across several fields:
Aluminum palmitate is a coordination complex formed through the reaction of aluminum ions with palmitic acid (hexadecanoic acid). Its molecular formula is C₄₈H₉₃AlO₆, reflecting a 3:1 stoichiometric ratio where three palmitate anions (C₁₆H₃₁O₂⁻) coordinate with one aluminum cation (Al³⁺). The compound has an average molecular mass of 793.23 g/mol (monoisotopic mass: 792.68 g/mol), as determined by mass spectrometry analyses [1] [3] [8].
The IUPAC systematic name for aluminum palmitate is aluminium trihexadecanoate, emphasizing the complete substitution of the aluminum center with three saturated 16-carbon acyl chains. This name aligns with the International Union of Pure and Applied Chemistry nomenclature rules for metal carboxylates. Alternative nomenclature includes "aluminum tris(hexadecanoate)" and the Chemical Abstracts Service (CAS) designations 555-35-1 and 4040-50-0 [3] [5]. The palmitate anions derive from palmitic acid (IUPAC: hexadecanoic acid), a C16 saturated fatty acid ubiquitous in biological systems and industrially sourced from palm oil, dairy fats, and animal tallow [4].
Table 1: Nomenclature and Molecular Identifiers of Aluminum Palmitate
Classification | Identifier |
---|---|
Systematic IUPAC Name | Aluminium trihexadecanoate |
Molecular Formula | C₄₈H₉₃AlO₆ |
Average Molecular Mass | 793.23 g/mol |
Monoisotopic Mass | 792.68 g/mol |
CAS Registry Numbers | 555-35-1 (primary), 4040-50-0 (alternate) |
ChemSpider ID | 10671 |
PubChem CID | 11144 |
The crystallographic structure of aluminum palmitate arises from the geometric constraints of the trivalent aluminum ion and the extended hydrocarbon chains. While single-crystal X-ray diffraction data is limited in public databases, spectroscopic and computational studies reveal a lamellar structure with alternating inorganic and organic layers. The aluminum center adopts an octahedral coordination geometry, with oxygen atoms from six carboxylate groups bridging adjacent metal ions [6] [8]. This coordination creates a polymeric network distinct from simple ionic salts.
Molecular dynamics simulations using the ReaxFF force field within the LAMMPS framework indicate that palmitate chains adopt varying tilt angles (30–35°) relative to the aluminum-oxygen plane, influencing packing density and phase behavior. The long alkyl chains (21.16 Å length) facilitate van der Waals interactions between adjacent layers, promoting crystalline order. Infrared spectroscopy confirms this structural model, revealing characteristic asymmetric (νₐₛ(COO⁻) ≈ 1580 cm⁻¹) and symmetric (νₛ(COO⁻) ≈ 1450 cm⁻¹) carboxylate stretches consistent with bridging bidentate coordination [6] [8]. Thermal analysis indicates transitions to disordered mesophases above 60°C, correlating with the melting point of free palmitic acid (62.9°C). Solid-state ²⁷Al NMR would be predicted to show a resonance near 0–10 ppm, indicative of octahedrally coordinated Al³⁺, though experimental data was not available in the surveyed sources.
Table 2: Structural and Spectroscopic Characteristics of Aluminum Palmitate
Property | Characteristic |
---|---|
Primary Coordination | Octahedral Al³⁺ with bridging bidentate carboxylates |
Carboxylate IR Stretches | νₐₛ(COO⁻): ~1580 cm⁻¹; νₛ(COO⁻): ~1450 cm⁻¹ |
Chain Length | 21.16 Å (fully extended) |
Predicted Tilt Angle | 30–35° relative to metal plane |
Crystal System | Monoclinic or Triclinic (lamellar) |
Dominant Interchain Force | van der Waals interactions |
Wet chemical synthesis remains the predominant method for producing aluminum palmitate, leveraging solution-phase reactions between aluminum precursors and palmitic acid. A typical pathway involves dissolving aluminum chloride (AlCl₃) or aluminum sulfate (Al₂(SO₄)₃) in aqueous or alcoholic media, followed by controlled addition of a sodium palmitate (C₁₅H₃₁COONa) solution. Sodium palmitate is generated in situ by saponification of palm oil or palmitic acid with sodium hydroxide. The reaction proceeds as:
AlCl₃ + 3C₁₅H₃₁COONa → Al(C₁₅H₃₁COO)₃ + 3NaCl
Critical parameters include:
Product isolation involves filtration, washing with solvents (ethanol/water) to remove electrolytes, and drying under vacuum. Optimization studies focus on yield enhancement (typically 70–85%) and minimizing free fatty acid contamination. Recent advances employ reverse microemulsion systems (e.g., cyclohexane/Triton X-100/n-hexanol) to confine reaction domains, yielding nanoparticles with narrower size distributions [7].
Solid-state synthesis offers a solvent-reduced alternative, though it is less commonly applied to long-chain carboxylates like aluminum palmitate due to diffusion limitations. The process involves the mechanical mixing of solid aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃) with palmitic acid crystals, followed by thermal activation at 80–120°C. The reaction proceeds via:
Al(OH)₃ + 3C₁₅H₃₁COOH → Al(C₁₅H₃₁COO)₃ + 3H₂O
Key challenges include:
To enhance solid-state reactivity, researchers introduce catalytic traces of polar solvents (e.g., water, methanol) to promote proton mobility. Pre-melting palmitic acid (mp 62.9°C) before mixing with aluminum compounds also improves interfacial contact and reaction homogeneity. While inherently slower than solution methods, solid-state routes eliminate solvent handling costs and reduce waste generation [7].
Mechanochemistry provides a sustainable pathway by utilizing high-energy mechanical grinding to initiate reactions without solvents. Aluminum isopropoxide (Al(OⁱPr)₃) or aluminum chloride and palmitic acid crystals are loaded into a ball mill equipped with hardened steel or zirconia grinding media. Impact forces generated during milling:
Reaction completion is typically achieved within 30–120 minutes, yielding micron-scale particles with high phase purity. The absence of solvents simplifies purification and eliminates flammability concerns. Process variables include:
This approach aligns with green chemistry principles by minimizing solvent waste and energy consumption compared to thermal or solution methods [6] [7]. Yields often exceed 90% due to favorable reaction equilibria driven by continuous deaggregation.
Table 3: Comparative Analysis of Aluminum Palmitate Synthesis Methods
Method | Key Reagents | Conditions | Yield | Particle Characteristics |
---|---|---|---|---|
Wet Chemical | AlCl₃, Na-Palmitate | 60–70°C, pH 7–8, Ethanol/H₂O | 70–85% | Micron-scale aggregates |
Solid-State Thermal | Al(OH)₃, Palmitic Acid | 80–120°C, 6–12 h | 50–70% | Irregular crystals, broad PSD |
Mechanochemical | Al(OⁱPr)₃, Palmitic Acid | Ball milling, 20–30 Hz, 30–120 min | >90% | Micron/submicron particles |
Abbreviation: PSD = Particle Size Distribution
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